molecular formula C13H9ClN2O B11864384 4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol

Cat. No.: B11864384
M. Wt: 244.67 g/mol
InChI Key: VLQYYDIPZFAGOI-UHFFFAOYSA-N
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Description

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol is an organic compound that belongs to the class of pyrazolo[1,5-a]pyridines This compound is characterized by the presence of a chlorinated pyrazolo-pyridine ring fused to a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with hydrazine to form the pyrazole ring, followed by chlorination and subsequent coupling with phenol derivatives .

Industrial Production Methods

Industrial production methods for this compound often utilize optimized reaction conditions to maximize yield and purity. These methods may involve the use of catalysts, controlled temperature, and pressure conditions to ensure efficient synthesis. The exact details of industrial production methods are proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(7-Chloropyrazolo[1,5-a]pyrimidin-2-yl)phenol
  • 4-(7-Chloropyrazolo[1,5-a]pyridine-2-yl)phenol
  • 4-(7-Chloropyrazolo[1,5-a]pyrimidine-2-yl)phenol

Uniqueness

4-(7-Chloropyrazolo[1,5-a]pyridin-2-yl)phenol is unique due to its specific chlorinated pyrazolo-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H9ClN2O

Molecular Weight

244.67 g/mol

IUPAC Name

4-(7-chloropyrazolo[1,5-a]pyridin-2-yl)phenol

InChI

InChI=1S/C13H9ClN2O/c14-13-3-1-2-10-8-12(15-16(10)13)9-4-6-11(17)7-5-9/h1-8,17H

InChI Key

VLQYYDIPZFAGOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=C(C=C3)O

Origin of Product

United States

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